6-Chloro-3-methylpicolinaldehyde

Description

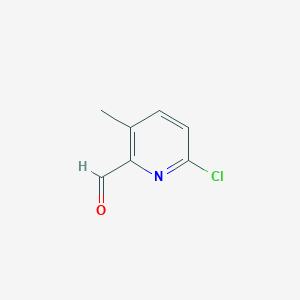

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTISOPNIFMIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598360 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-07-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-methylpicolinaldehyde: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-3-methylpicolinaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, spectroscopic signature, and characteristic reactivity. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthetic utility, and role as a versatile intermediate in the construction of complex molecular architectures.

Core Molecular Profile

This compound, also known as 6-chloro-3-methylpyridine-2-carbaldehyde, is a disubstituted pyridine derivative. Its structure is characterized by a pyridine ring bearing a chloro group at position 6, a methyl group at position 3, and a formyl (aldehyde) group at position 2.[1][2] This strategic arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in pharmaceutical and materials science research.[3]

The interplay between the electron-withdrawing pyridine nitrogen, the chloro substituent, and the aldehyde functionality defines the molecule's chemical behavior, particularly the electrophilicity of the carbonyl carbon and the susceptibility of the C6 position to nucleophilic substitution.[3]

Physicochemical & Structural Data

Quantitative data for this compound is summarized in the table below. This information is critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1211537-07-3 | [3][4] |

| Molecular Formula | C₇H₆ClNO | [1][5] |

| Molecular Weight | 155.58 g/mol | [3][5] |

| Appearance | Solid | [5] |

| InChI Key | OQTISOPNIFMIJH-UHFFFAOYSA-N | [3][5] |

| SMILES | Cc1ccc(Cl)nc1C=O | [1][5] |

| Predicted XlogP | 2.0 | [1] |

| Predicted H-Bond Acceptors | 2 | [6] |

| Predicted H-Bond Donors | 0 | [6] |

Spectroscopic Signature Analysis

While peer-reviewed, fully assigned spectra for this specific molecule are sparse in the public domain, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and comparison to analogous structures.[3] This predictive analysis is fundamental for researchers to confirm the identity and assess the purity of the compound during synthesis and experimentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range. The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the adjacent substituents. The methyl group (-CH₃) protons will resonate as a singlet in the upfield region, likely around δ 2.3-2.6 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by a highly deshielded signal for the carbonyl carbon of the aldehyde, expected above 190 ppm.[3] The five carbons of the pyridine ring will have distinct resonances in the aromatic region (approx. δ 120-160 ppm). The methyl carbon will produce a signal in the aliphatic region, typically around δ 15-25 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) should yield a mass measurement consistent with the molecular formula C₇H₆ClNO.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group and the chloro-substituted pyridine ring.[3]

Caption: Reactivity map of this compound.

Reactions of the Aldehyde Group

The aldehyde is the primary site for transformations. Its reactivity is enhanced by the electron-withdrawing effect of the chloro-substituted pyridine ring, which increases the partial positive charge on the carbonyl carbon.[3]

-

Nucleophilic Addition: The aldehyde readily undergoes addition with a variety of nucleophiles.

-

Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents attack the carbonyl carbon to form secondary alcohols after acidic workup.[3][7] This is a cornerstone C-C bond-forming reaction.

-

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN) yields a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.[3][8]

-

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol.[3]

-

Condensation Reactions:

-

Schiff Base Formation: Reaction with primary amines in the presence of a catalytic amount of acid leads to the formation of imines (Schiff bases). These iminopyridine structures are important ligands in coordination chemistry.[10]

-

Epoxidation: The Corey-Chaykovsky reaction, using a sulfur ylide like dimethyloxosulfonium methylide, can convert the aldehyde into the corresponding epoxide, a valuable three-membered ring intermediate for further elaboration.[11][12]

-

Reactions of the Pyridine Ring

The chlorine atom at the C6 position is susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nature of the ring nitrogen atom facilitates this reaction, particularly with strong nucleophiles such as alkoxides, thiolates, or amines, allowing for the introduction of diverse functionalities at this position.

Synthesis and Applications

The construction of this compound typically involves a multi-step synthetic sequence.[3] A generalized pathway illustrates the logic behind its formation.

Caption: Generalized synthetic workflow for substituted picolinaldehydes.

Application in Drug Discovery

Heterocyclic aldehydes are critical intermediates in drug development. The pyridine motif is a common feature in many biologically active molecules. For instance, 2,6-disubstituted pyridine derivatives have been investigated as potent inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease.[13] this compound serves as an ideal starting point for creating libraries of such compounds, where the aldehyde handle is used for linker attachment and the chloro group can be substituted to modulate physicochemical properties.[3][13]

Experimental Protocol: Reduction of Aldehyde

This protocol describes a standard, reliable method for the reduction of this compound to (6-chloro-3-methylpyridin-2-yl)methanol using sodium borohydride.

Objective: To selectively reduce the aldehyde functionality to a primary alcohol.

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This is to control the initial exothermic reaction upon addition of the hydride reagent.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. Gas evolution (H₂) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the resulting crude alcohol via flash column chromatography.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[5][14]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14][15] Handle in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[14][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

-

SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine . Thermo Fisher Scientific. [Link]

-

This compound (C7H6ClNO) . PubChemLite. [Link]

-

6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 . PubChem - NIH. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides . Bulletin de L'Academie Polonaise des Sciences. [Link]

-

6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 . PubChem. [Link]

-

Pyridine-2-carbaldehyde . Wikipedia. [Link]

-

Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation . PubMed. [Link]

-

Reactions of Aldehydes and Ketones [Overview] . The Organic Chemistry Tutor (YouTube). [Link]

-

Addition of carbon nucleophiles to aldehydes and ketones . Khan Academy. [Link]

-

Nucleophilic Addition Reactions of Aldehydes & Ketones PART 1 . Professor Dave Explains (YouTube). [Link]

-

The Corey-Chaykovsky reaction: Reaction mechanism chemistry tutorial . The Organic Chemistry Tutor (YouTube). [Link]

-

Corey-Chaykovsky Reaction . Organic Chemistry Portal. [Link]

Sources

- 1. PubChemLite - this compound (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound; 6-chloro-3-methyl-pyridine-2-carbaldehyde; 6-CHLORO-3-METHYLPYRIDINE-2-CARBOXALDEHYDE | Chemrio [bacdqxz.sinmyth.com:9999]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.es [fishersci.es]

A Technical Guide to 6-Chloro-3-methylpicolinaldehyde (CAS 1211537-07-3): A Versatile Building Block for Modern Drug Discovery

Executive Summary: 6-Chloro-3-methylpicolinaldehyde has emerged as a significant heterocyclic building block for researchers in organic synthesis and medicinal chemistry.[1] Its distinct molecular architecture, featuring a reactive aldehyde group, a methyl substituent, and a chlorine atom on a pyridine core, offers a trifecta of functional handles for chemical modification. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthetic pathways, and strategic applications, particularly in the construction of diverse molecular libraries for pharmaceutical research.[1] The inherent reactivity of the aldehyde, combined with the potential for cross-coupling and substitution at the chloro position, makes this compound an invaluable intermediate for developing novel therapeutic agents.[1][2]

Core Compound Profile: Physicochemical and Spectroscopic Data

This compound is a solid compound at room temperature, valued for its utility as a synthetic intermediate.[3] Its structure combines the aromatic stability of a pyridine ring with the high reactivity of an aldehyde, creating a scaffold ripe for chemical elaboration.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1211537-07-3 | [1][3][4] |

| IUPAC Name | 6-chloro-3-methylpyridine-2-carbaldehyde | [1] |

| Synonyms | This compound, 6-Chloro-3-methyl-2-pyridinecarbaldehyde | [1][3][5] |

| Molecular Formula | C₇H₆ClNO | [4] |

| Molecular Weight | 155.58 g/mol | [1][4] |

| Appearance | Solid | [3] |

| Canonical SMILES | CC1=C(N=C(C=C1)Cl)C=O | [1] |

| InChI Key | OQTISOPNIFMIJH-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Signature

While specific analytical data for this compound is not widely published, its spectral characteristics can be reliably predicted based on its functional groups and established principles of spectroscopic interpretation.[6]

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | δ 9.8-10.2 (s, 1H, -CHO), δ 7.5-8.0 (d, 1H, Ar-H), δ 7.2-7.6 (d, 1H, Ar-H), δ 2.3-2.6 (s, 3H, -CH₃) | The aldehyde proton is highly deshielded. The two aromatic protons on the pyridine ring will appear as doublets. The methyl group protons will appear as a singlet. |

| ¹³C NMR | δ 190-195 (-CHO), δ 150-160 (Ar-C), δ 120-145 (Ar-C), δ 15-20 (-CH₃) | The carbonyl carbon of the aldehyde is characteristic. Signals for the six carbons of the substituted pyridine ring and one for the methyl group are expected. |

| IR (cm⁻¹) | ~2820 & ~2720 (C-H stretch, aldehyde), ~1700 (strong, C=O stretch, aldehyde), ~1550-1600 (C=C/C=N stretch, pyridine), ~700-800 (C-Cl stretch) | The C=O stretch is a prominent and diagnostic peak for the aldehyde. The pair of C-H stretches are also characteristic of an aldehyde functional group. |

| Mass Spec (EI) | M⁺ at m/z 155, M⁺+2 at m/z 157 (approx. 3:1 ratio). Key fragments: m/z 126 ([M-CHO]⁺), m/z 120 ([M-Cl]⁺) | The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) provides a definitive signature. Fragmentation patterns would likely involve the loss of the formyl radical or a chlorine atom.[7] |

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is governed by the interplay between its three key functional regions: the aldehyde, the chloro substituent, and the pyridine ring.[1]

The Aldehyde Moiety: A Hub for Elaboration

The aldehyde group is the primary site of reactivity, serving as a versatile handle for constructing more complex molecular frameworks.[1] Its electrophilicity is significantly enhanced by the electron-withdrawing effect of the chlorine atom at the 6-position, making the carbonyl carbon highly susceptible to nucleophilic attack.[1]

-

Nucleophilic Addition: The aldehyde readily undergoes addition reactions with a wide range of nucleophiles. For instance, treatment with Grignard reagents (R-MgBr) or organolithium compounds yields secondary alcohols, while reaction with cyanide forms cyanohydrins, providing a pathway to α-hydroxy acids.[1]

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction allows for the introduction of diverse amine functionalities. The aldehyde first condenses with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the target amine.[8]

-

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol. This transformation is efficiently achieved using standard hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This resultant alcohol can then serve as a substrate for further functionalization, such as etherification.[9]

-

Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions. For example, a Wittig reaction with a phosphorus ylide can be used to form an alkene, while condensation with active methylene compounds (e.g., malonates, acetophenones) provides a route to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[2][8]

The Chloro-Substituted Pyridine Core

The chlorine atom at the C6 position is not merely an electronic modifier; it is a key functional handle for substitution and cross-coupling reactions, enabling the diversification of the pyridine core.[2]

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities onto the pyridine ring. This is a common strategy for building kinase inhibitor scaffolds.[8]

-

Cross-Coupling Reactions: The C-Cl bond is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, dramatically increasing molecular complexity.

Caption: Key reactivity pathways of this compound.

Plausible Synthetic Workflow

While specific proprietary synthesis routes may vary, a logical and scalable pathway to this compound can be designed from commercially available precursors using established pyridine chemistry. The strategy involves the sequential introduction of the required functional groups onto the pyridine scaffold.[1]

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for analogous systems. Researchers should perform their own optimization.

-

Lithiation and Hydroxymethylation:

-

To a solution of 2,6-dichloro-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting deep-colored solution for 1 hour at -78 °C.

-

Add paraformaldehyde (1.5 eq) in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to yield (6-chloro-3-methylpyridin-2-yl)methanol.

-

-

Oxidation to the Aldehyde:

-

Dissolve the (6-chloro-3-methylpyridin-2-yl)methanol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).

-

Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant, washing with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography or recrystallization to afford the final product, this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile scaffold for generating libraries of novel compounds for biological screening.[1] The strategic placement of its functional groups allows for systematic structural modification to explore structure-activity relationships (SAR).

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant. Analogous building blocks, such as substituted 2-chloro-quinoline-3-carbaldehydes and 6-morpholinonicotinaldehyde, are pivotal in the synthesis of potent kinase inhibitors, anticancer agents, and antimalarials.[2][8][10] The 6-chloropyridine moiety is a common feature in molecules designed to target the hinge region of kinase active sites.[8]

Caption: Logical workflow from building block to drug candidate.

Safety and Handling

As a laboratory chemical, this compound requires careful handling by qualified professionals in a controlled environment.[1]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [11] |

| Hazard Statements | H302: Harmful if swallowed | [11] |

| Associated Hazards | May cause skin, eye, and respiratory irritation (based on analogous compounds) | [12][13][14] |

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15][16]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][16]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][16]

Conclusion

This compound (CAS 1211537-07-3) is more than a simple chemical reagent; it is a strategically designed building block that offers immense potential for innovation in drug discovery and materials science. Its well-defined points of reactivity—the aldehyde for elaboration and the chloro group for core modification—provide chemists with a robust platform for creating novel and complex molecules. Understanding the technical nuances of its reactivity, synthesis, and handling is paramount for any researcher aiming to leverage its full synthetic potential in the quest for new medicines and materials.

References

-

Material Safety Data Sheet. Angene. [Link]

-

SAFETY DATA SHEET - 2-Chloro-6-methyl-3-pyridinecarbonitrile. Thermo Fisher Scientific. [Link]

-

This compound. ChemBK. [Link]

-

SAFETY DATA SHEET - 6-Methylpyridine-2-carboxaldehyde. Fisher Scientific. [Link]

-

6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. PubChem - NIH. [Link]

-

STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

-

Methods for degrading toxic compounds - Patent US-8278063-B2. PubChem. [Link]

- Process for hydroxymethylation - US4740637A.

- Heterocyclic compounds - US4742060A.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. [Link]

-

2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139. PubChem. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

-

6-methyl-pyridine-2-aldehyde, 1122-72-1. The Good Scents Company. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound; 6-chloro-3-methyl-pyridine-2-carbaldehyde; 6-CHLORO-3-METHYLPYRIDINE-2-CARBOXALDEHYDE | Chemrio [bacdqxz.sinmyth.com:9999]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. asset.conrad.com [asset.conrad.com]

- 16. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Molecular Structure and Properties of 6-Chloro-3-methylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-3-methylpicolinaldehyde (IUPAC name: 6-chloro-3-methylpyridine-2-carbaldehyde), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delineates the molecule's structural features, spectroscopic signature, and key reactivity patterns. A plausible, detailed synthetic protocol is presented, synthesized from established chemical principles for analogous structures, to facilitate its practical application in a laboratory setting. The guide is structured to provide not just procedural steps but also the underlying chemical rationale, empowering researchers to effectively utilize this versatile intermediate in the design and execution of novel synthetic strategies.

Introduction

This compound is a substituted pyridine derivative whose strategic importance is derived from its unique combination of functional groups: a reactive aldehyde at the 2-position, a methyl group at the 3-position, and a chloro substituent at the 6-position of the pyridine ring. This specific arrangement of functionalities offers multiple avenues for synthetic elaboration, making it a valuable precursor for the construction of complex molecular architectures.[1] The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials, and the aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.[1] The chloro and methyl groups further modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and providing opportunities for selective functionalization. Consequently, this compound has emerged as a key intermediate in the synthesis of diverse compound libraries for biological screening and the development of novel ligands in coordination chemistry.[1]

Molecular Structure and Physicochemical Properties

The fundamental attributes of this compound are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| IUPAC Name | 6-chloro-3-methylpyridine-2-carbaldehyde | [PubChem][1] |

| Molecular Formula | C₇H₆ClNO | [Sigma-Aldrich][2] |

| Molecular Weight | 155.58 g/mol | [Sigma-Aldrich][2] |

| CAS Number | 1211537-07-3 | [BenchChem][1] |

| Canonical SMILES | CC1=C(N=C(C=C1)Cl)C=O | [PubChem][3] |

| InChI Key | OQTISOPNIFMIJH-UHFFFAOYSA-N | [BenchChem][1] |

| Physical Form | Solid | [Sigma-Aldrich][2] |

The molecular structure, characterized by a pyridine ring functionalized with an aldehyde, a methyl group, and a chlorine atom, dictates its chemical behavior and potential applications. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, making it particularly susceptible to nucleophilic attack.

Synthesis of this compound: A Proposed Experimental Protocol

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

2,6-Dichloro-3-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Reaction Setup: The flask is charged with 2,6-dichloro-3-methylpyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. This step selectively lithiates the pyridine ring at the 2-position due to the directing effect of the adjacent nitrogen and the steric hindrance of the methyl group.

-

Transmetalation: A solution of MgBr₂·OEt₂ (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to 0 °C and stirred for 1 hour. This transmetalation step generates the more stable Grignard reagent, which is less prone to side reactions.

-

Formylation: The reaction mixture is re-cooled to -78 °C, and anhydrous DMF (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then diluted with water and saturated aqueous NaHCO₃ solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the molecular structure of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of its functional groups and comparison with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While experimental data for this specific compound is sparse in peer-reviewed literature, predictions based on analogous structures provide expected chemical shift ranges.[1]

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl group protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Pyridyl-H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these protons would be indicative of their ortho relationship.

-

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.3-2.6 ppm.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, between δ 190 and 200 ppm.

-

Aromatic Carbons (Pyridyl-C): Five distinct signals in the aromatic region (δ 120-160 ppm). The chemical shifts will be influenced by the attached substituents (Cl, CH₃, CHO).

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| -CHO | 9.8 - 10.2 (s, 1H) |

| Pyridyl-H | 7.5 - 8.0 (d, 1H) |

| Pyridyl-H | 7.2 - 7.6 (d, 1H) |

| -CH₃ | 2.3 - 2.6 (s, 3H) |

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The predicted monoisotopic mass for C₇H₆ClNO is 155.0138 Da.[3] The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Absorptions in the 2850-3100 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functionality, which readily undergoes a variety of transformations.[1]

Reactivity of the Aldehyde Group

Caption: Key reactions of the aldehyde group in this compound.

-

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]

-

Oxidation: Oxidation of the aldehyde group yields 6-chloro-3-methylpicolinic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. For example, Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols, and the addition of hydrogen cyanide (HCN) yields a cyanohydrin.

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases). It can also participate in Wittig reactions to form alkenes.

Reactivity of the Pyridine Ring

The chloro substituent at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, alkoxides, and thiols. This further enhances the synthetic utility of this compound as a versatile building block.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its molecular structure, characterized by a trifunctionalized pyridine ring, offers numerous possibilities for synthetic manipulation. This guide has provided a comprehensive overview of its physicochemical properties, a detailed proposed synthesis, and a thorough analysis of its expected spectroscopic characteristics and reactivity. The provided information is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the rational design of experiments and the efficient synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

Organic Syntheses. [Link]

-

Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Google Patents.

-

PubChemLite. This compound (C7H6ClNO). [Link]

- Google Patents. New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. [Link]

Sources

A Technical Guide to 6-Chloro-3-methylpicolinaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary: The Strategic Value of a Versatile Heterocyclic Aldehyde

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Heterocyclic aldehydes, particularly those based on a pyridine scaffold, represent a class of intermediates prized for their inherent reactivity and capacity for diversification. 6-Chloro-3-methylpicolinaldehyde stands out as a key exemplar of this class. Its architecture, featuring a reactive aldehyde at the 2-position, a strategically placed chlorine atom at the 6-position, and a methyl group at the 3-position, offers a trifecta of functional handles for complex molecule synthesis.[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the nomenclature, properties, synthesis, and critical applications of this compound. We will delve into the causality behind synthetic choices, explore its predictable yet versatile reactivity, and present its proven utility as a pivotal intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The formal IUPAC name for this compound is 6-chloro-3-methylpyridine-2-carbaldehyde . However, it is frequently referred to by its semi-systematic name, this compound, which is derived from "picoline," the trivial name for methylpyridine.

Compound Identity

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-3-methylpyridine-2-carbaldehyde | [1] |

| Common Name | This compound | Sigma-Aldrich |

| Synonyms | 6-Chloro-3-methylpyridine-2-carboxaldehyde | Chemrio |

| CAS Number | 1211537-07-3 | [1] |

| Molecular Formula | C₇H₆ClNO | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| InChI Key | OQTISOPNIFMIJH-UHFFFAOYSA-N | [2] |

Physicochemical Data

Quantitative data for this specific molecule is not widely published. The data below is a combination of information from commercial suppliers and predicted values based on structurally similar compounds. Researchers should perform their own characterization for definitive values.

| Property | Value / Observation | Rationale / Comparative Insight |

| Appearance | Solid (form) | [2] |

| Melting Point | Not specified. Analogous compounds like 6-chloropicolinaldehyde melt at 69-73 °C. | The methyl group may slightly alter the crystal packing and melting point compared to the unsubstituted analog. |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | The aromatic nature and aldehyde functionality suggest solubility in moderately polar to nonpolar organic solvents. |

| Storage | Store under inert gas, refrigerated. | Aldehydes are susceptible to oxidation to carboxylic acids over time. Inert atmosphere and low temperature mitigate degradation. |

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is not a trivial, single-step process. It requires a deliberate, multi-step sequence to correctly install the three distinct functional groups—chloro, methyl, and aldehyde—onto the pyridine ring.[1] While a specific published protocol for this exact molecule is elusive, a logical and robust synthetic strategy can be designed based on well-established pyridine chemistry.

The most common and field-proven approach begins with a commercially available, substituted picoline and proceeds through chlorination and subsequent oxidation.

Proposed Synthetic Workflow

This proposed pathway maximizes the use of reliable, scalable reactions and starts from readily available materials like 2,3-dimethylpyridine. The rationale is to install the less reactive methyl group first, then introduce the versatile chloro handle, and finally, perform a selective oxidation to unmask the crucial aldehyde functionality.

Caption: Proposed synthetic workflow for this compound.

Rationale and Experimental Considerations

-

Step 1: N-Oxidation: The synthesis begins by activating the pyridine ring towards electrophilic substitution. Direct chlorination of 2,3-dimethylpyridine is difficult and non-selective. Converting it to the N-oxide derivative electronically activates the 6-position (para to the N-oxide) for subsequent regioselective chlorination.

-

Expert Insight: Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is a standard, high-yielding method for this transformation. The reaction is typically clean, with the benzoic acid byproduct being easily removable by a simple acid-base workup.

-

-

Step 2: Chlorination: With the 6-position activated, a chlorinating agent such as phosphorus oxychloride (POCl₃) can be used to install the chlorine atom. This is a classic and robust method for converting pyridine N-oxides to 2- or 6-chloropyridines.

-

Trustworthiness: This reaction is highly reliable, but care must be taken to control the temperature as it can be exothermic. The workup involves carefully quenching the excess POCl₃ with ice water.

-

-

Step 3: Side-Chain Functionalization: The next challenge is the selective oxidation of the 2-methyl group without affecting the 3-methyl group. A two-step process is most reliable:

-

Radical Bromination: Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) will selectively brominate the 2-methyl group. The 2-position is more activated due to its proximity to the ring nitrogen.

-

Hydrolysis: The resulting benzylic-type bromide is then hydrolyzed to the primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol, typically using aqueous base.

-

-

Step 4: Final Oxidation: The final step is the oxidation of the primary alcohol to the aldehyde.

-

Expert Insight: The choice of oxidant here is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are required.

-

Manganese Dioxide (MnO₂): This is an excellent choice for oxidizing benzylic/allylic alcohols. It is a heterogeneous reagent and is easily filtered off after the reaction, simplifying purification.

-

Pyridinium Chlorochromate (PCC): A classic reagent that reliably stops at the aldehyde stage. However, it is a chromium-based reagent, which presents waste disposal challenges. MnO₂ is often the greener and more practical choice for industrial applications.

-

-

Chemical Reactivity and Synthetic Utility

The power of this compound as a building block lies in the orthogonal reactivity of its functional groups. The aldehyde and the chloro group can be addressed in separate, sequential steps, allowing for a highly controlled and divergent synthesis of complex targets.

Caption: Key reaction pathways for this compound.

Aldehyde-Centric Reactions: Building Molecular Scaffolds

The aldehyde group is an electrophilic hub, perfect for carbon-carbon and carbon-nitrogen bond formation.

-

Reductive Amination: This is arguably one of the most important reactions for this building block in medicinal chemistry. The aldehyde readily condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.

-

Causality: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine over the starting aldehyde. This allows for a one-pot reaction, which is highly efficient. The use of NaBH(OAc)₃ avoids the toxicity of sodium cyanoborohydride (NaBH₃CN), an older reagent for this transformation.[3] This reaction is fundamental for introducing diverse side chains and linking molecular fragments. A Japanese patent demonstrates the industrial relevance of this pathway by reducing 6-chloro-3-pyridylmethylideneamines (imines formed from the corresponding aldehyde) to produce 6-chloro-3-pyridylmethylamines, which are valuable intermediates for agrochemicals and pharmaceuticals.[3]

-

Protocol: General Procedure for Reductive Amination

-

Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.2 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A few drops of acetic acid can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Chloro-Pyridine Reactions: Late-Stage Diversification

The 6-chloro substituent is a key handle for late-stage functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows chemists to build a core structure using the aldehyde and then introduce diversity at the pyridine ring.

-

Suzuki Coupling: Reacting the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. This is a powerful method for introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the chloro-pyridine with an amine, again using a palladium catalyst. It is a go-to method for synthesizing complex aniline and heteroarylamine derivatives.

Applications in Drug and Agrochemical Development

The true value of this compound is realized in its application as a pivotal intermediate. Its structure is embedded within numerous patented compounds across the pharmaceutical and agrochemical sectors.

The primary utility, as evidenced in patent literature, is its role as a precursor to 6-chloro-3-pyridylmethylamines.[3] These amines are critical building blocks for a class of insecticides known as neonicotinoids and are also found in various pharmaceutical candidates. The process involves forming an imine with a desired amine, followed by reduction—a direct application of the reductive amination protocol described above. This highlights the compound's industrial relevance as a stable, reactive aldehyde that can be converted into more complex and valuable amine intermediates.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, data from closely related compounds like 6-chloropicolinaldehyde and other substituted pyridines provide a strong basis for safe handling procedures.

-

Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

-

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation of the aldehyde group.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined and orthogonal reactive sites—the aldehyde and the chloro group—provide chemists with a reliable and flexible platform for building complex molecular architectures. The ability to perform high-yield transformations like reductive amination and palladium-catalyzed cross-coupling makes it an exceptionally valuable intermediate. Its documented role as a precursor to key amine building blocks in the agrochemical and pharmaceutical industries underscores its practical and commercial importance. For research teams engaged in the synthesis of novel bioactive compounds, a thorough understanding of this versatile building block is an essential component of an effective discovery program.

References

-

Pyridine-2-carbaldehyde. Wikipedia. [Link]

-

The Synthesis of Biologically Relevant Conjugates of Re(CO)3 Using pyridine-2-carboxyaldehyde. PubMed. [Link]

- JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

Sources

Introduction: The Analytical Profile of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-3-methylpicolinaldehyde

This compound is a substituted pyridine derivative recognized as a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a reactive aldehyde group, a methyl substituent, and a chlorine atom on the pyridine ring, provides multiple sites for functionalization, making it a versatile intermediate for constructing complex molecular architectures.[1] An unambiguous characterization of this compound is paramount for its effective use in research and development. This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 1211537-07-3, Molecular Formula: C₇H₆ClNO, Molecular Weight: 155.58 g/mol ), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] The insights herein are framed to not only present the data but to explain the underlying principles that govern the spectral outcomes, ensuring a robust and verifiable analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. The combination of ¹H and ¹³C NMR provides a complete map of the proton and carbon environments within the molecule. While specific experimental spectra for this exact compound are not widely published, a highly accurate prediction can be synthesized based on established principles of chemical shifts and coupling constants for substituted pyridines.[4]

Predicted ¹H & ¹³C NMR Spectral Data

The following data is predicted for a standard NMR analysis conducted in a deuterated chloroform (CDCl₃) solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl | C=O | 10.1 - 10.3 | Singlet (s) | 190 - 193 |

| Aromatic | H-4 | 7.6 - 7.8 | Doublet (d) | 138 - 141 |

| Aromatic | H-5 | 7.4 - 7.6 | Doublet (d) | 128 - 131 |

| Methyl | -CH₃ | 2.5 - 2.7 | Singlet (s) | 18 - 21 |

| Aromatic | C-2 | - | - | 151 - 154 |

| Aromatic | C-3 | - | - | 135 - 138 |

| Aromatic | C-6 | - | - | 150 - 153 |

Spectral Interpretation: The "Why" Behind the Peaks

-

¹H NMR Spectrum:

-

Aldehyde Proton (10.1 - 10.3 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing it to appear far downfield as a sharp singlet.

-

Aromatic Protons (H-4, H-5): The pyridine ring contains two remaining protons. H-4 is expected to be slightly further downfield than H-5 due to its proximity to the electron-withdrawing aldehyde group. They will appear as doublets due to coupling with each other.

-

Methyl Protons (2.5 - 2.7 ppm): The protons of the methyl group are in an aliphatic environment but are slightly deshielded by the aromatic ring, appearing as a characteristic singlet.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (190 - 193 ppm): Similar to its proton, the aldehyde carbon is the most deshielded carbon in the molecule and appears significantly downfield.[1]

-

Aromatic Carbons (128 - 154 ppm): The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents. The carbons directly attached to the electronegative nitrogen (C-2, C-6) and chlorine (C-6) will be significantly deshielded. The carbon bearing the aldehyde (C-2) and the methyl group (C-3) will also show characteristic shifts.

-

Methyl Carbon (18 - 21 ppm): This carbon appears in the typical upfield aliphatic region.

-

Standard Operating Protocol for NMR Data Acquisition

This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[4]

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform automated shimming procedures to optimize magnetic field homogeneity. The half-height linewidth of the TMS signal should be <0.5 Hz.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024-2048 scans.

-

-

Data Processing:

-

Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[5]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Characteristic IR Absorption Bands

The solid-state IR spectrum, typically acquired via Attenuated Total Reflectance (ATR), will display several characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3100 | Aromatic C-H Stretch | Medium |

| ~2920 - 2980 | Aliphatic C-H Stretch (Methyl) | Medium |

| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Doublet) | Weak-Medium |

| ~1700 - 1715 | Carbonyl (C=O) Stretch | Strong, Sharp |

| ~1560 - 1590 | Aromatic C=C and C=N Stretch | Medium-Strong |

| ~1450 - 1480 | Aromatic C=C and C=N Stretch | Medium-Strong |

| ~750 - 800 | C-Cl Stretch | Strong |

Spectral Interpretation

-

C=O Stretch (~1705 cm⁻¹): The most prominent peak in the spectrum will be the strong, sharp absorption from the aldehyde carbonyl group.[1] Its position indicates a conjugated aldehyde system.

-

Aldehyde C-H Stretch (~2820 & ~2720 cm⁻¹): The presence of two weak-to-medium bands in this region is a classic indicator of an aldehyde C-H bond, arising from a Fermi resonance with an overtone of the C-H bending vibration.

-

Aromatic Ring Stretches (~1450-1590 cm⁻¹): Multiple bands in this region confirm the presence of the pyridine ring.

-

C-Cl Stretch (~750-800 cm⁻¹): A strong band in the fingerprint region is indicative of the carbon-chlorine bond.[6]

Standard Operating Protocol for FTIR-ATR Data Acquisition

-

Instrument Preparation:

-

Use an FTIR spectrometer equipped with a diamond ATR crystal.[7]

-

Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for data validity as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.[7]

-

-

Data Processing:

-

The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

-

Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration of the IR beam.

-

Use peak-picking software to identify the precise wavenumbers of major absorption bands.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum Data

The mass spectrum will provide definitive evidence of the compound's identity.

Table 3: Predicted Key Ions in the EI Mass Spectrum

| m/z (mass-to-charge) | Ion Formula | Identity | Notes |

| 155 / 157 | [C₇H₆ClNO]⁺˙ | Molecular Ion [M]⁺˙ | Shows a ~3:1 isotopic ratio due to the presence of ³⁵Cl and ³⁷Cl.[1] |

| 154 / 156 | [C₇H₅ClNO]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde.[8][9] |

| 126 / 128 | [C₆H₅ClN]⁺˙ | [M-CHO]⁺ | Loss of the formyl radical (•CHO), a common aldehyde fragmentation.[8] |

| 120 | [C₇H₆NO]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |

| 91 | [C₆H₅N]⁺˙ | [M-Cl-HCN]⁺ or [M-CHO-Cl]⁺ | Subsequent fragmentation of the pyridine ring. |

Fragmentation Pathway Analysis

Under electron ionization (EI), this compound will form an energetically unstable molecular ion ([M]⁺˙) that undergoes dissociation.[10] The primary fragmentation pathways are dictated by the functional groups present:

-

Isotopic Pattern: The most telling feature is the molecular ion cluster at m/z 155 and 157. The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in two peaks separated by 2 m/z units with an approximate intensity ratio of 3:1, confirming the presence of one chlorine atom.

-

Alpha-Cleavage: A common fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This leads to the loss of the formyl radical (•CHO, 29 Da), resulting in a fragment ion at m/z 126/128.[8][9] Another possibility is the loss of a hydrogen radical (H•, 1 Da) to form a stable acylium ion at m/z 154/156.

-

Loss of Halogen: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da), yielding an ion at m/z 120.

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized to aid in spectral interpretation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scienceopen.com [scienceopen.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. instanano.com [instanano.com]

- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Purity and Characterization of 6-Chloro-3-methylpicolinaldehyde

This compound, identified by CAS number 1211537-07-3, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1] Its molecular structure, which integrates a reactive aldehyde group and a functionalized pyridine ring (C₇H₆ClNO, Molecular Weight: 155.58 g/mol ), presents multiple sites for strategic chemical modification.[2] This versatility makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] The aldehyde functionality serves as a gateway for condensation, reduction, oxidation, and nucleophilic addition reactions, while the chloro-substituted pyridine core allows for various cross-coupling and substitution chemistries.[1]

Given its role as a foundational component in multi-step syntheses, the purity and structural integrity of this compound are not merely procedural checks but cornerstones of experimental success. The presence of impurities—be they unreacted starting materials, isomeric byproducts, or degradation products—can compromise reaction yields, introduce unforeseen side reactions, and ultimately impact the biological activity and safety profile of the final target molecules. This guide provides a comprehensive framework for the purification, characterization, and purity assessment of this compound, grounded in established analytical principles and field-proven methodologies.

Purification Strategy: From Crude Product to High-Purity Intermediate

The synthesis of this compound involves a targeted, multi-step functionalization of the pyridine scaffold.[1] This process can invariably lead to a crude product containing residual reagents and synthetic byproducts. A robust purification strategy is therefore essential. The choice between recrystallization and chromatography is dictated by the nature and quantity of the impurities present.

Recrystallization: Exploiting Differential Solubility

Recrystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[3] For chloropyridine derivatives, aqueous ethanol solutions have proven effective.[4] The underlying principle is to dissolve the crude solid in a minimum amount of hot solvent, in which the compound of interest has high solubility and the impurities have low solubility. Upon cooling, the target compound crystallizes out, leaving the impurities dissolved in the mother liquor.

-

Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and aqueous mixtures). An ideal solvent will fully dissolve the compound when hot but sparingly when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of the selected solvent (e.g., 70-95% ethanol in water) and heat the mixture with stirring until the solid completely dissolves.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inner wall of the flask with a glass rod may be necessary. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Column Chromatography: Separation by Adsorption

For complex mixtures or when impurities have similar solubility profiles to the target compound, silica gel column chromatography is the method of choice.[3][5] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation and elution of compounds with increasing polarity.[5]

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Sources

The Emergence of a Key Building Block: A Technical Guide to 6-Chloro-3-methylpicolinaldehyde

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-methylpicolinaldehyde, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the advancement of synthetic methodologies for substituted pyridines and its crucial role as an intermediate in the synthesis of complex pharmaceutical agents. This document delves into the plausible synthetic pathways, key chemical properties, and significant applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the CAS number 1211537-07-3, is a solid organic compound with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol .[1] Its structure, featuring a pyridine ring substituted with a chloro group, a methyl group, and a reactive aldehyde functional group, makes it a highly versatile intermediate for the construction of more complex molecular architectures.[1] The strategic placement of these functionalities allows for a wide range of chemical transformations, rendering it an invaluable tool in the synthesis of diverse compound libraries for biological screening and the development of novel pharmaceutical agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211537-07-3 | [1] |

| Molecular Formula | C₇H₆ClNO | |

| Molecular Weight | 155.58 g/mol | |

| Appearance | Solid | |

| InChI Key | OQTISOPNIFMIJH-UHFFFAOYSA-N | [1] |

A History Forged in Application: The Rise of a Key Intermediate

The history of this compound is not one of a celebrated, isolated discovery but rather a narrative woven into the fabric of process chemistry and drug development. Its emergence in the scientific literature and chemical catalogs is closely tied to the need for efficient synthetic routes to complex molecules, a prime example being the orexin receptor antagonist Suvorexant. The demand for such a specific arrangement of functional groups on a pyridine scaffold likely spurred the development of reliable synthetic methods for this and related compounds.

The synthesis of substituted pyridines has been a long-standing area of research in organic chemistry. Early methods often involved harsh conditions and lacked regioselectivity. However, the advent of modern cross-coupling reactions and more controlled synthetic strategies has made intermediates like this compound more accessible. While a definitive "first synthesis" paper is not readily apparent, its availability from commercial suppliers indicates that robust and scalable synthetic procedures have been established.

Synthesis and Methodologies: Crafting the Building Block

The synthesis of this compound requires a multi-step approach to selectively introduce the chloro, methyl, and aldehyde functionalities onto the pyridine ring.[1] A plausible and efficient synthetic strategy would likely start from a simpler, commercially available pyridine derivative.

Proposed Synthetic Pathway

A logical synthetic route could commence with a suitable 3-methylpyridine derivative, followed by chlorination and subsequent formylation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a viable approach for introducing the aldehyde group at the 2-position of the pyridine ring.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on established chemical principles for the synthesis of substituted picolinaldehydes.

Step 1: Chlorination of 3-Methylpyridine

-

To a solution of 3-methylpyridine in a suitable solvent (e.g., a chlorinated solvent), add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) under controlled temperature conditions.

-

The reaction mixture is typically stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product, 2-chloro-5-methylpyridine, is isolated and purified using standard techniques such as extraction and distillation or chromatography.

Step 2: Formylation of 2-Chloro-5-methylpyridine

-

The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature.

-

2-Chloro-5-methylpyridine is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated to drive the formylation reaction to completion.

-

After the reaction is complete, the mixture is carefully quenched with an aqueous base.

-

The crude this compound is then extracted with an organic solvent and purified by column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Spectroscopic Profile

The chemical behavior of this compound is dictated by its functional groups. The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition, condensation, oxidation, and reduction reactions.[1] For instance, it can be reduced to the corresponding alcohol, (6-chloro-3-methylpyridin-2-yl)methanol, using reducing agents like sodium borohydride.[1]

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton, and a singlet for the methyl group protons. |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde, signals for the carbons of the pyridine ring, and a signal for the methyl carbon.[1] |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde (around 1700 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C/C=N stretching for the pyridine ring.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of a chlorine atom.[1] |

Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a synthetic intermediate is highlighted by its role in the synthesis of complex bioactive molecules. Its application in the pharmaceutical industry, particularly in the development of insomnia treatments, underscores its importance.

Key Intermediate in the Synthesis of Suvorexant

While detailed, publicly available process chemistry for Suvorexant may not explicitly name this compound, the structure of Suvorexant strongly suggests that a related substituted picoline derivative is a key precursor. The synthesis of Suvorexant involves the formation of a complex diazepane ring system and its subsequent coupling with other aromatic fragments.[2][3][4] The aldehyde functionality of this compound would be crucial for constructing the necessary linkages in such a synthesis, likely through a reductive amination reaction to form a new carbon-nitrogen bond.

Caption: Conceptual role of this compound in Suvorexant synthesis.